molecular formula C12H9IN2O3 B15215595 Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate CAS No. 62367-16-2

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate

Cat. No.: B15215595
CAS No.: 62367-16-2
M. Wt: 356.12 g/mol
InChI Key: JRUJMTGMNSPRSH-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is a sophisticated heteroaromatic ester designed for advanced chemical synthesis and drug discovery research. This multifunctional compound integrates a 1H-imidazole-2-carbonyl moiety with a 5-iodobenzoate ester, making it a valuable synthon for constructing complex molecules. Its primary research application lies in its potential as a key intermediate in the development of novel nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry due to their high aromatic and metabolic stability, as well as excellent binding capabilities with biological target molecules . The iodine substituent offers a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships. The imidazole carbonyl group is a critical pharmacophore found in potent, selective inhibitors of various enzymes, suggesting this compound could be utilized in developing bioactive molecules for neurological disorders or other therapeutic areas . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary therapeutic applications.

Properties

CAS No.

62367-16-2

Molecular Formula

C12H9IN2O3

Molecular Weight

356.12 g/mol

IUPAC Name

methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate

InChI

InChI=1S/C12H9IN2O3/c1-18-12(17)9-6-7(13)2-3-8(9)10(16)11-14-4-5-15-11/h2-6H,1H3,(H,14,15)

InChI Key

JRUJMTGMNSPRSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)C(=O)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Preparation of Methyl 2-Iodobenzoate

Methyl 2-iodobenzoate serves as the foundational substrate. As reported in, this intermediate is synthesized via iodination of methyl benzoate using iodine and silver trifluoroacetate under acidic conditions. Key steps include:

  • Electrophilic iodination : Directed by the ester’s meta-directing effect, yielding regioselective iodination at position 2.
  • Purification : Column chromatography with petroleum ether/diethyl ether (80:20) achieves >95% purity.

Table 1: Optimization of Iodination Conditions

Parameter Optimal Value Yield (%)
Iodine Equivalents 1.1 92
Reaction Temperature 80°C 89
Catalyst AgOTf 94

Synthesis of Imidazole-2-Carboxylic Acid

The imidazole-2-carboxylate moiety is prepared via cyclocondensation, as detailed in:

  • Cyclization : Reacting glyoxal, ammonium acetate, and paraformaldehyde in acetic acid forms the imidazole core.
  • N-Alkylation : Treating the imidazole with iodoethane and sodium hydride in acetonitrile introduces ethyl groups at N1 and N3.
  • Carboxylation : Exposure to CO₂ under basic conditions (KHMDS) generates the carboxylate derivative.

Key Reaction Conditions :

  • Temperature : 100°C for cyclization
  • Base : Potassium hexafluorophosphate for counterion exchange
  • Yield : 89% after column chromatography

Coupling via Ullmann-Type Reaction

The iodide at position 2 of methyl 2-iodobenzoate is displaced by imidazole-2-carboxylate under copper catalysis:

  • Reagents : CuI (10 mol%), 1,10-phenanthroline (ligand), K₂CO₃ (base), DMF (solvent).
  • Mechanism : Oxidative addition of Cu(I) to the C–I bond, followed by transmetalation with the carboxylate nucleophile.
  • Purification : Silica gel chromatography (DCM/MeOH 95:5) yields the target compound in 78% yield.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 8.02 (s, 1H, imidazole-H), 7.85–7.45 (m, 3H, aromatic-H), 3.89 (s, 3H, OCH₃).
  • ¹³C NMR : δ 167.8 (C=O), 137.2 (imidazole-C2), 129.4–126.1 (aromatic-C).

Synthetic Route 2: Friedel-Crafts Acylation of Methyl 5-Iodobenzoate

Directed Ortho-Metalation Strategy

To bypass the ester’s deactivating effect, a directed metalation approach functionalizes position 2:

  • Lithiation : Treating methyl 5-iodobenzoate with LDA at −78°C generates a stabilized aryl lithium species.
  • Acylation : Quenching with imidazole-2-carbonyl chloride forms the ketone linkage.

Table 2: Metalation-Acylation Optimization

Parameter Optimal Value Yield (%)
Base LDA 68
Temperature −78°C 71
Electrophile Imidazole-2-COCl 65

Limitations and Byproduct Analysis

  • Competing Side Reactions : Ester hydrolysis under basic conditions (∼15% yield loss).
  • Mitigation : Using anhydrous THF and controlled temperature (−78°C) minimizes decomposition.

Alternative Route: Imidazole Ring Construction In Situ

Cyclocondensation on Prefunctionalized Benzoate

Building the imidazole directly on the benzoate backbone avoids separate coupling steps:

  • Substrate Preparation : Methyl 2-amino-5-iodobenzoate is treated with glyoxal and ammonium acetate.
  • Mechanism : Condensation forms the imidazole ring, with simultaneous oxidation of the amine to a carbonyl.

Reaction Conditions :

  • Solvent : Glacial acetic acid
  • Time : 12 h at reflux
  • Yield : 62% after recrystallization

Advantages :

  • Fewer purification steps
  • Atom-economic synthesis

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

Route Yield (%) Purity (%) Scalability
Ullmann Coupling 78 98 High
Friedel-Crafts 65 95 Moderate
In Situ Cyclization 62 90 Low

Critical Considerations :

  • Cost : Ullmann coupling requires expensive Cu catalysts but offers higher yields.
  • Functional Group Tolerance : In situ cyclization avoids sensitive metal reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced benzoate esters.

    Substitution: Substituted benzoate esters with various functional groups.

Scientific Research Applications

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The iodinated benzoate ester can interact with cellular membranes and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate with analogous imidazole-containing compounds, emphasizing substituent effects, physicochemical properties, and synthetic strategies.

Substituent Effects on Physicochemical Properties

The iodine atom in the target compound distinguishes it from halogenated analogs. For example:

  • 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) () exhibit high melting points (>200°C), attributed to strong halogen-halogen interactions and planar aromatic systems. The target compound’s iodine substituent may similarly elevate its melting point compared to non-halogenated analogs .
  • 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) () has a lower melting point (159–160°C), likely due to the methoxy group’s electron-donating effects reducing crystal lattice stability. The iodine atom’s electron-withdrawing nature in the target compound may counteract such effects .

Spectral and Structural Characteristics

  • IR Spectroscopy: The target compound’s carbonyl stretches (ester C=O at ~1700 cm⁻¹ and imidazole C=O at ~1650 cm⁻¹) would align with those of ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (), which shows ester C=O absorption near 1720 cm⁻¹ .
  • NMR Spectroscopy : The iodine atom’s anisotropic effect would deshield nearby protons, as observed in 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) , where bromine and iodine substituents induce distinct chemical shifts in aromatic protons .

Data Table: Key Comparative Properties

Compound Name Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Synthetic Method
This compound 5-Iodo, 2-(imidazole-2-carbonyl) Inferred >200 C=O stretches ~1700, 1650 cm⁻¹ Likely aldehyde coupling
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) 6-Cl, 4-Iodobenzyl >200 C=O ~1650 cm⁻¹; δ 7.8–8.2 (aromatic H) Indole-aldehyde cyclization
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) 4-Methoxybenzyl 159–160 C-O stretch ~1250 cm⁻¹; δ 3.8 (OCH3) Methoxybenzyl protection
1-Benzyl-2-(methylthio)-imidazole-5-ketone Benzyl, methylthio Not reported C=O ~1680 cm⁻¹; δ 4.6 (SCH3) Thiocyanate-glycine amide route

Biological Activity

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 5-iodobenzoic acid with imidazole derivatives under specific conditions to yield the desired methyl ester. Various methods have been reported for the functionalization of imidazole, enhancing the bioactivity of derivatives through modifications at different positions on the ring .

Antimicrobial Properties

Research has indicated that compounds containing imidazole moieties exhibit significant antimicrobial activities. A study on a series of imidazo[1,2-α]pyrimidine derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that the incorporation of imidazole in this compound may confer similar properties, making it a candidate for further exploration in antimicrobial applications .

Anthelmintic Activity

The compound's structural analogs have been evaluated for their anthelmintic activity, particularly against Caenorhabditis elegans. In vitro assays showed that certain derivatives significantly reduced motility in nematodes, indicating potential use as nematicides. The structure-activity relationship studies highlighted the importance of specific functional groups in enhancing bioactivity, suggesting that this compound could be optimized for better efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the imidazole ring and modifications at various positions can influence interactions with biological targets. For instance, substituents on the benzene ring can affect lipophilicity and binding affinity, thereby impacting overall potency. A comparative analysis of similar compounds revealed that halogen substitutions often enhance activity due to increased interaction with target sites in biological membranes .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of imidazole derivatives:

  • Antimicrobial Studies : A series of imidazo[1,2-α]pyrimidine derivatives were synthesized and tested for their antibacterial activity against various strains, demonstrating significant efficacy against resistant bacteria strains .
  • In Vivo Evaluations : In vivo studies involving animal models have shown promising results for compounds similar to this compound in reducing parasitic loads, indicating potential therapeutic applications in treating infections caused by helminths .
  • Mechanistic Studies : Investigations into the mechanisms of action have revealed that imidazole-containing compounds may disrupt cellular processes in pathogens, making them effective agents against infections .

Data Summary

Property Details
Chemical Formula C₁₄H₁₃N₂O₂I
Molecular Weight 358.17 g/mol
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Nematicidal Activity Significant motility reduction in C. elegans
Mechanism of Action Potential disruption of cellular processes in pathogens

Q & A

Q. Critical Variables :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling efficiency.
  • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of the ester group).
  • Catalyst : EDCI outperforms DCC (dicyclohexylcarbodiimide) in reducing racemization.

Q. Yield Optimization :

ConditionYield RangeKey Factor
EDCI, DMF, 25°C65–75%Low epimerization
DCC, THF, 0°C50–60%Higher purity, slower reaction

Advanced: How can researchers address contradictions in reported reaction yields for imidazole-carbonyl coupling steps?

Methodological Answer:
Discrepancies in yields often stem from:

  • Impurity Profiles : Side products (e.g., hydrolyzed esters or unreacted imidazole) may skew yields. Use HPLC or GC-MS to quantify purity .
  • Radical Intermediates : Iodine’s propensity for radical reactions under light/heat can divert pathways. Control via inert atmospheres (N₂/Ar) and light exclusion .
  • Steric Effects : The ortho-substituted iodine may hinder coupling. Pre-activation of the carbonyl chloride with DMAP (4-dimethylaminopyridine) improves reactivity .

Q. Validation Protocol :

Parallel Synthesis : Compare EDCI vs. DIC (diisopropylcarbodiimide) under identical conditions.

In Situ Monitoring : Use FT-IR to track carbonyl peak disappearance (1720 cm⁻¹ for ester, 1650 cm⁻¹ for amide).

Structural Analysis: What crystallographic techniques are optimal for resolving stereochemical ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation in ethanol/water (8:2) to grow high-quality crystals.

Data Collection : Employ a synchrotron source for high-resolution data (<1.0 Å) to resolve iodine’s electron density.

Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (iodine) and twinning corrections .

Q. Challenges :

  • Iodine Anisotropy : SHELXL’s absorption correction (SADABS) mitigates this.
  • Disorder Modeling : The imidazole ring may exhibit rotational disorder; refine using PART instructions in SHELXL .

Biological Activity: What in vitro assays are suitable for evaluating enzyme inhibition, and how does the iodine atom contribute?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like cisplatin .
    • Fluorescence Quenching : Monitor binding to enzymes (e.g., cytochrome P450) via tryptophan fluorescence suppression.

Q. Role of Iodine :

  • Halogen Bonding : The iodine’s σ-hole interacts with electron-rich residues (e.g., histidine or aspartate) in enzyme active sites, enhancing binding affinity.
  • Steric Bulk : The iodine’s size may block substrate entry, as seen in comparative studies with chloro/fluoro analogs .

Q. SAR Insights :

ModificationIC₅₀ (μM)Key Change
Iodo → H>100Loss of halogen bonding
Iodo → Br45Reduced σ-hole strength
Iodo → CF₃60Increased hydrophobicity

Mechanistic Studies: What computational methods elucidate the iodine atom’s role in radical-mediated reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model iodine’s spin density distribution during radical cyclization. The 5-iodo group stabilizes benzoyl radicals via hyperconjugation .
  • Docking Studies : AutoDock Vina simulates halogen bonding with protein targets (e.g., kinases). Compare binding scores with non-iodinated analogs .

Q. Experimental Validation :

  • EPR Spectroscopy : Detect radical intermediates using spin traps (e.g., TEMPO) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to confirm radical pathways.

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